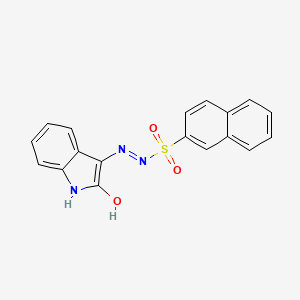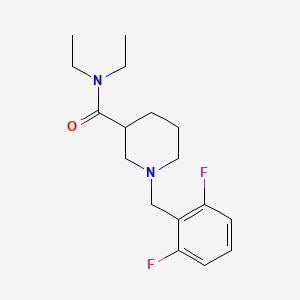![molecular formula C14H20N2O3S B6048252 isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell membranes and inhibiting DNA synthesis. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it has been shown to induce apoptosis by activating the mitochondrial pathway. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has several advantages for lab experiments. It is easy to synthesize and has been shown to have high yields. It has also been shown to have potent antimicrobial and antifungal properties, making it a useful tool for studying the effects of antimicrobial agents. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate. One direction is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its potential use in cancer treatment and its anti-inflammatory properties. In agriculture, further studies are needed to determine its efficacy as a pesticide. In material science, further studies are needed to determine its potential use in the synthesis of new materials. Another direction is to study its toxicity and potential side effects to determine its safety for use in various applications.
Synthesemethoden
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been synthesized using different methods, including the reaction of 2-chloro-4,6-dimethyl-5-pyrimidinecarbaldehyde with allylthiol in the presence of a base, followed by the reaction with isobutyl chloroacetate. Another method involves the reaction of 2-(allylthio)-4,6-dimethyl-5-pyrimidinecarbaldehyde with isobutyl chloroacetate in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the synthesis of new materials.
Eigenschaften
IUPAC Name |
2-methylpropyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-6-20-14-15-10(4)11(13(18)16-14)7-12(17)19-8-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERTGHDYUDGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)

![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)
![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)